molecular formula C17H20Cl2N4O B13774986 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride CAS No. 73987-27-6

4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride

Cat. No.: B13774986
CAS No.: 73987-27-6
M. Wt: 367.3 g/mol
InChI Key: WMXUPZJXGMPQGN-UHFFFAOYSA-N
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Description

7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride typically involves the reaction of 7-chloro-2,3-dihydroquinazolin-4-one with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-(2-dimethylaminoethyl)-2-ethyl-2,3-dihydroquinazolin-4-one hydrochloride: Similar in structure but with an ethyl group instead of a pyridin-2-yl group.

    7-chloro-2,3-dihydroquinazolin-4-one: Lacks the dimethylaminoethyl and pyridin-2-yl groups.

Uniqueness

7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

73987-27-6

Molecular Formula

C17H20Cl2N4O

Molecular Weight

367.3 g/mol

IUPAC Name

7-chloro-1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C17H19ClN4O.ClH/c1-21(2)9-10-22-15-11-12(18)6-7-13(15)17(23)20-16(22)14-5-3-4-8-19-14;/h3-8,11,16H,9-10H2,1-2H3,(H,20,23);1H

InChI Key

WMXUPZJXGMPQGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=CC=N3.Cl

Origin of Product

United States

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